6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a thiophene ring bearing a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in studies involving protein-ligand interactions, particularly in the context of fatty acid-binding proteins.
Mechanism of Action
The mechanism of action of 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. For example, it has been studied in the context of fatty acid-binding proteins, where it can influence lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-[(3-Methoxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a carbamoyl group.
6-[(3-Ethoxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a carbamoyl group.
Uniqueness
The uniqueness of 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbamoyl group on the thiophene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O4S |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
6-[(3-carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c14-10(16)9-5-6-20-12(9)15-11(17)7-3-1-2-4-8(7)13(18)19/h1-2,5-8H,3-4H2,(H2,14,16)(H,15,17)(H,18,19) |
InChI Key |
AACITVHMYNGILC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=CS2)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.